
2,3-Diphenylpentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenylpentanenitrile is an organic compound characterized by the presence of two phenyl groups attached to a pentanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpentanenitrile typically involves the reaction of benzyl cyanide with benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the nitrile compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and ethanol, with sodium or potassium cyanide as the cyanide source.
化学反应分析
Types of Reactions: 2,3-Diphenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
2,3-Diphenylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Diphenylpentanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.
相似化合物的比较
Diphenylacetonitrile: Similar structure but with a different carbon backbone.
2,2-Diphenylpropionitrile: Another nitrile compound with two phenyl groups but a different carbon chain length.
4-Bromo-2,2-diphenylbutyronitrile: Contains a bromine substituent, adding different reactivity.
Uniqueness: 2,3-Diphenylpentanenitrile is unique due to its specific carbon chain length and the positioning of the phenyl groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
属性
CAS 编号 |
40232-60-8 |
|---|---|
分子式 |
C17H17N |
分子量 |
235.32 g/mol |
IUPAC 名称 |
2,3-diphenylpentanenitrile |
InChI |
InChI=1S/C17H17N/c1-2-16(14-9-5-3-6-10-14)17(13-18)15-11-7-4-8-12-15/h3-12,16-17H,2H2,1H3 |
InChI 键 |
KOAYHNNDGAXATM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)

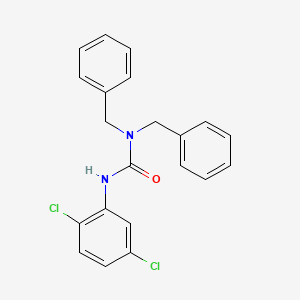

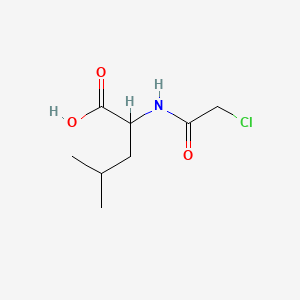
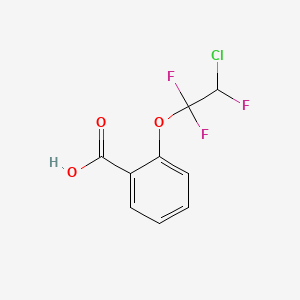
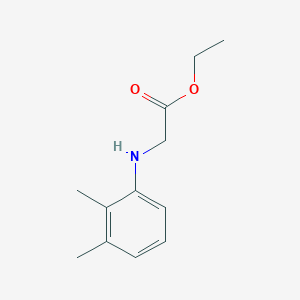
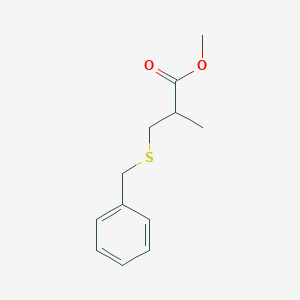

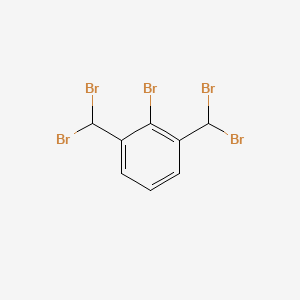
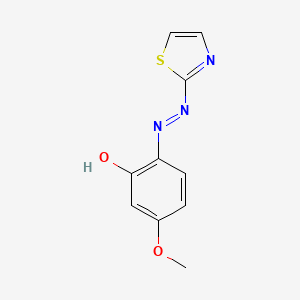
![Benzo[b]biphenylene](/img/structure/B11959767.png)
